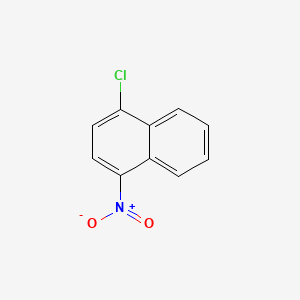

1-Chloro-4-nitronaphthalene

概要

説明

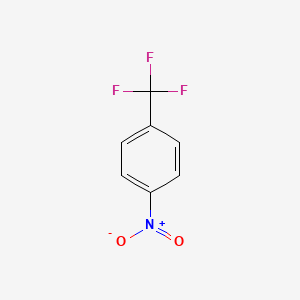

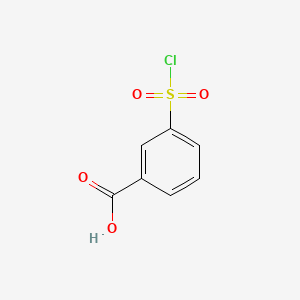

1-Chloro-4-nitronaphthalene is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.61 g/mol . The IUPAC name for this compound is 1-chloro-4-nitronaphthalene .

Molecular Structure Analysis

The InChI code for 1-Chloro-4-nitronaphthalene is 1S/C10H6ClNO2/c11-9-5-6-10 (12 (13)14)8-4-2-1-3-7 (8)9/h1-6H . The canonical SMILES representation is C1=CC=C2C (=C1)C (=CC=C2Cl) [N+] (=O) [O-] .Physical And Chemical Properties Analysis

1-Chloro-4-nitronaphthalene has a molecular weight of 207.61 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are 207.0087061 g/mol . It has a topological polar surface area of 45.8 Ų .科学的研究の応用

Chemical Reactions and Synthesis

1-Chloro-4-nitronaphthalene, a derivative of 1-nitronaphthalene, has been investigated in various chemical reactions and synthesis processes. For instance, its formation from the chlorination of 1-nitronaphthalene has been extensively studied. The chlorination process was examined under different experimental conditions, leading to various chloro-nitronaphthalene products (Armstrong & Scheinmann, 1963). Additionally, 1-nitronaphthalene has been identified as a useful material in battery technology, specifically as a cathode material for magnesium reserve batteries (Thirunakaran et al., 1996).

Photoreactions

The photoreactions of 1-nitronaphthalene have been a subject of interest in research. It undergoes photochemical transformations in certain media, leading to the formation of 1-chloro-naphthalenes. This reaction has been described as a new type of aromatic photosubstitution (Frśater & Havinga, 1970).

Excited-State Dynamics

The excited-state dynamics of 1-chloro-4-nitronaphthalene have also been studied. Investigations into its intermolecular hydrogen abstractions from alcohols and 1-naphthol in organic solvents reveal insights into its excited triplet state and hydrogen bonding interactions (Zhang et al., 2018).

Atmospheric Chemistry

Studies have been conducted on the formation, decay, and atmospheric partitioning of semivolatile nitronaphthalenes, including 1-nitronaphthalene. These studies provide insights into the mechanisms of nitronaphthalene formation and decay in regional airmasses (Feilberg et al., 1999).

作用機序

Target of Action

It is known to undergo nitration reactions, suggesting that it interacts with nitrating agents .

Mode of Action

1-Chloro-4-nitronaphthalene can undergo nitration to form 1,5-dinitronaphthalene . This reaction is catalyzed by a solid superacid catalyst, sulfated zirconia (SO 42− /ZrO 2), in the presence of molecular oxygen and acetic anhydride . The nitration reaction mechanism over SO 42− /ZrO 2 catalyst has been proposed .

Biochemical Pathways

strain JS3065, the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, NinAaAbAcAd, resulting in the formation of 1,2-dihydroxynaphthalene . This is also an early intermediate in the naphthalene degradation pathway .

Result of Action

Its nitration to form 1,5-dinitronaphthalene is a key step in the production of valuable industrial compounds .

Action Environment

The action of 1-Chloro-4-nitronaphthalene can be influenced by environmental factors. For instance, the nitration reaction of 1-nitronaphthalene to 1,5-dinitronaphthalene is promoted by molecular oxygen and acetic anhydride under mild conditions .

Safety and Hazards

1-Chloro-4-nitronaphthalene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

将来の方向性

特性

IUPAC Name |

1-chloro-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOCENRPBJEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310251 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-nitronaphthalene | |

CAS RN |

605-61-8 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the lowest excited triplet state (T1) of 1-chloro-4-nitronaphthalene interact with alcohols?

A1: Research indicates that the T1 state of 1-chloro-4-nitronaphthalene can abstract hydrogen atoms from both the hydroxyl group and alkyl chains of alcohols. [] Interestingly, the mechanism differs depending on the hydrogen source. For hydroxyl hydrogens, the abstraction occurs via a two-step electron transfer followed by proton transfer facilitated by hydrogen bonding. In contrast, abstraction from alkyl hydrogens proceeds through a one-step hydrogen atom transfer mechanism. [] This difference highlights the versatile reactivity of this excited state.

Q2: What is the role of hydrogen bonding in the interaction between the T1 state of 1-chloro-4-nitronaphthalene and alcohols?

A2: Hydrogen bonding plays a crucial role in the hydrogen abstraction from the hydroxyl group of alcohols by the T1 state of 1-chloro-4-nitronaphthalene. [] The formation of a hydrogen bond between the molecule and the alcohol facilitates the electron and proton transfer steps, accelerating the reaction. Studies have shown that increasing solvent polarity and hydrogen-bonding donor ability hinders this interaction, leading to a decrease in the T1 yield. [] This emphasizes the importance of the microenvironment in governing the reactivity of this excited state.

Q3: What insights have computational chemistry studies provided into the reactivity of 1-chloro-4-nitronaphthalene?

A3: Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen abstraction process by 1-chloro-4-nitronaphthalene. [] These calculations revealed that both oxygen atoms of the nitro group can act as active sites for hydrogen abstraction. Interestingly, the calculated activation energy barrier for forming the two possible radical isomers resulting from hydrogen abstraction differed by only 1.0 kcal/mol. [] This suggests that both pathways could be operational under appropriate reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)